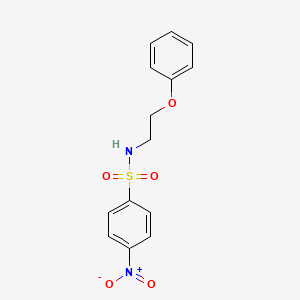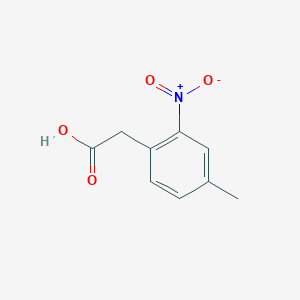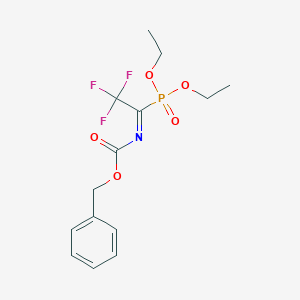
Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate
Übersicht
Beschreibung
Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate, also known as BNIPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BNIPD is a carbamate derivative that has been synthesized through a series of chemical reactions, and it has been found to exhibit interesting biological properties that make it a valuable tool for investigating different biological processes.
Wirkmechanismus
The mechanism of action of Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitter levels in the brain. Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate has also been found to inhibit the activity of protein kinases, which are involved in the regulation of cell signaling pathways.
Biochemische Und Physiologische Effekte
Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate has been found to exhibit various biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of signal transduction pathways. It has been shown to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins, which allows for the investigation of specific biological processes. However, one of the limitations of using Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate in scientific research. One potential direction is the investigation of its potential therapeutic applications in the treatment of Alzheimer's disease, cancer, and diabetes. Another direction is the development of new derivatives of Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate with improved properties and reduced toxicity. Additionally, the use of Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate in the development of new drugs and therapies is an area of active research.
Wissenschaftliche Forschungsanwendungen
Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a tool for studying different biological processes, including enzyme inhibition, protein-protein interactions, and signal transduction pathways.
Eigenschaften
IUPAC Name |
benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3NO5P/c1-3-22-24(20,23-4-2)12(14(15,16)17)18-13(19)21-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTBZBIAGSGSBU-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C(=N/C(=O)OCC1=CC=CC=C1)/C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




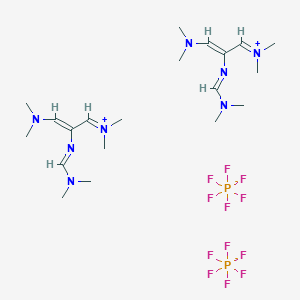
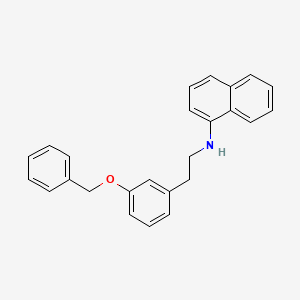

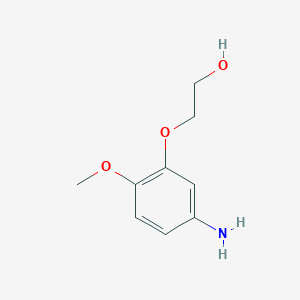
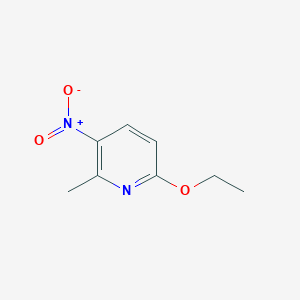
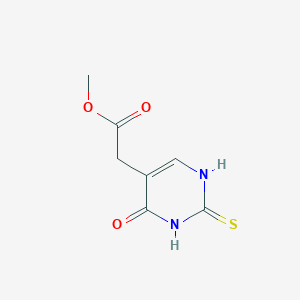
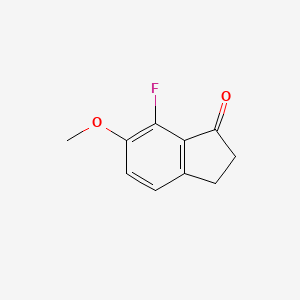
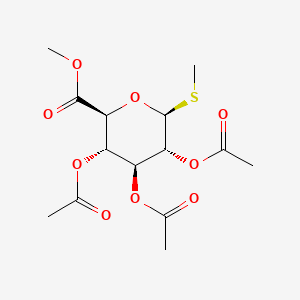

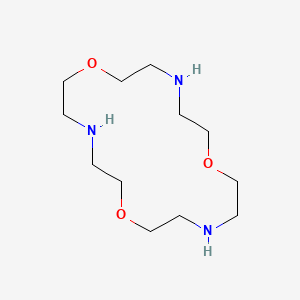
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B3257870.png)
